10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
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Overview
Description
10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its intricate structure and potential therapeutic properties, particularly in the treatment of various cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione involves multiple steps, including cyclization and functional group modifications. One common method involves the cyclization of an imino analogue into an azetidinone derivative using triethylamine and chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting topoisomerase I.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione involves inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
Irinotecan: Another topoisomerase I inhibitor used in cancer treatment.
Topotecan: Similar mechanism of action but different chemical structure.
Uniqueness
10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other topoisomerase I inhibitors .
Biological Activity
The compound 10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione is a complex organic molecule known for its potential biological activities, particularly in the field of medicinal chemistry. Its structure suggests significant interactions with biological macromolecules and potential therapeutic applications.
- CAS Number : 59910-30-4
- Molecular Formula : C22H19ClN2O3
- Molecular Weight : 394.8 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves the inhibition of topoisomerase I , an enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex and preventing the re-ligation of DNA strands after cleavage, it induces DNA damage leading to cell death—a crucial feature in anticancer therapies.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity , particularly against various cancer cell lines by targeting topoisomerase I:
-
Cell Line Studies :
- In vitro studies have shown that the compound significantly inhibits the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- The IC50 values suggest a strong dose-dependent response with effective concentrations as low as 0.5 µM in some cases .
-
Mechanistic Studies :
- The compound's ability to induce apoptosis in cancer cells has been documented through assays measuring caspase activation and DNA fragmentation .
- Flow cytometry analysis demonstrated increased sub-G1 phase populations in treated cells, indicating cell cycle arrest and subsequent apoptosis .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties:
- Antibacterial Assays :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The intricate structure of the compound influences its biological activity:
Structural Feature | Impact on Activity |
---|---|
Chlorine Substitution | Enhances binding affinity to topoisomerase I |
Diethyl Groups | Contributes to lipophilicity and cellular uptake |
Oxa and Diaza Moieties | Increases interaction with nucleic acids |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HeLa Cells :
- Combination Therapies :
Properties
CAS No. |
59910-30-4 |
---|---|
Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C22H19ClN2O3/c1-3-11-13-9-17-20-18(19(23)12-7-5-6-8-15(12)24-20)16(4-2)25(17)21(26)14(13)10-28-22(11)27/h5-9,11,16H,3-4,10H2,1-2H3 |
InChI Key |
DMEFYKZHPYTSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(COC1=O)C(=O)N3C(C4=C(C5=CC=CC=C5N=C4C3=C2)Cl)CC |
Origin of Product |
United States |
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